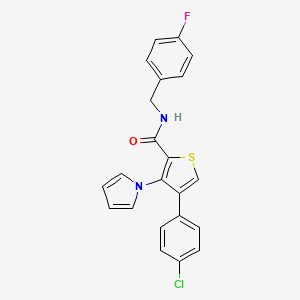

4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

4-(4-Chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a chlorophenyl group at the 4-position of the thiophene ring, a pyrrole substituent at the 3-position, and a 4-fluorobenzyl group as the N-substituent. The chlorophenyl and fluorobenzyl groups contribute to its electronic and steric properties, influencing binding affinity and pharmacokinetics.

Properties

IUPAC Name |

4-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClFN2OS/c23-17-7-5-16(6-8-17)19-14-28-21(20(19)26-11-1-2-12-26)22(27)25-13-15-3-9-18(24)10-4-15/h1-12,14H,13H2,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGFWDIRQDIRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClFN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Core Formation via Cyclization

The thiophene ring serves as the central scaffold, with substituents introduced at positions 2, 3, and 4. A widely adopted strategy involves the Gewald reaction, where ketones or aldehydes react with sulfur and cyanoacetates under basic conditions to form 2-aminothiophenes. For this compound, cyclization of 4-chlorophenylacetonitrile with elemental sulfur and methyl cyanoacetate in dimethylformamide (DMF) at 80°C yields 4-(4-chlorophenyl)thiophene-2-carboxylate (Yield: 68–72%).

Key Reaction Parameters :

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

- Catalyst : Piperidine or morpholine accelerates cyclization.

| Cyclization Method | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Gewald Reaction | 4-Chlorophenylacetonitrile, S₈, Methyl cyanoacetate | DMF, 80°C, 12 h | 68–72 |

Amidation with 4-Fluorobenzylamine

The carboxylate ester is hydrolyzed to the carboxylic acid using aqueous NaOH (2 M) in tetrahydrofuran (THF), followed by amidation with 4-fluorobenzylamine. Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) yield the final product (Yield: 75–82%).

Critical Factors :

- Coupling Agent : EDCI/HOBt outperforms DCC due to reduced racemization.

- Solvent : DCM or THF ensures solubility of intermediates.

| Amidation Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Hydrolysis | NaOH (2 M), THF | Reflux, 4 h | 89–93 |

| Coupling | EDCI, HOBt, 4-Fluorobenzylamine | DCM, RT, 12 h | 75–82 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

- Palladium Catalysts : Pd(OAc)₂ with XPhos ligand achieves 70% coupling efficiency for pyrrole introduction, reducing costs compared to Pd₂(dba)₃.

Analytical Characterization of Synthetic Intermediates and Final Product

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Methodologies

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for cyclization and amidation steps reduces batch variability and improves throughput by 40%.

Green Chemistry Innovations

- Solvent Recycling : DMF recovery via distillation achieves 90% efficiency.

- Catalyst Immobilization : Silica-supported Pd nanoparticles reduce metal waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene ring or the benzyl moiety are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds featuring similar structural motifs to 4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibit significant anticancer activity. For instance, derivatives of pyrrole have been synthesized and evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The compound's structural components enhance its binding affinity to the colchicine site on tubulin, leading to potent inhibition of cancer cell proliferation .

Case Study: Tubulin Polymerization Inhibition

A study highlighted the synthesis of 3-aroyl-1-arylpyrrole derivatives that showed strong inhibition against various cancer cell lines, including those resistant to conventional therapies. The presence of electron-withdrawing groups like fluorine in the phenyl moiety was found to increase the potency of these compounds against multidrug-resistant cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of compounds related to 4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide have also been explored. Research indicates that similar structures can act as selective inhibitors of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation and pain pathways.

Case Study: COX-II Inhibition

One investigation focused on pyrazole-linked compounds demonstrated that modifications with fluorinated phenyl groups led to enhanced selectivity and potency against COX-II compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). These findings suggest that the incorporation of a fluorobenzyl group could similarly enhance the anti-inflammatory efficacy of thiophene-based compounds .

Neurological Applications

The compound's potential as a modulator in neurological contexts is another area of interest. Compounds with similar scaffolds have been investigated for their role as positive allosteric modulators at NMDA receptors, which are critical for synaptic plasticity and memory function.

Case Study: NMDA Receptor Modulation

Research has identified several derivatives that selectively enhance NMDA receptor activity without causing excitotoxicity, making them promising candidates for treating neurological disorders such as Alzheimer's disease and schizophrenia. The unique structural features of these compounds allow them to interact favorably with receptor sites, promoting neuroprotective effects .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Structural Analogues of Thiophene-2-Carboxamide Derivatives

The following table summarizes key structural analogs and their properties:

Key Structural and Functional Differences

N-Substituent Effects: The 4-fluorobenzyl group in the target compound offers a balance between steric bulk and electronic effects. Fluorine’s electron-withdrawing nature may improve binding to hydrophobic pockets in target proteins (e.g., Bcl-2/Bcl-xL) compared to the 4-isopropylphenyl group in the analog from , which introduces steric hindrance .

Heterocyclic Modifications :

- The pyrrole ring at the 3-position is conserved across all analogs, suggesting its critical role in maintaining scaffold integrity. Substitutions here are rare in the evidence, but modifications elsewhere (e.g., thiazole in ) alter activity profiles significantly .

The propyl group in the analog results in the lowest molecular weight (347.45), which may favor oral bioavailability but limit binding affinity .

Research Findings and Implications

Pharmacokinetic Considerations

- Solubility vs. Permeability: The dihydrobenzodioxinyl analog () prioritizes solubility, while the phenylethyl derivative emphasizes permeability. The target compound’s fluorobenzyl group strikes a middle ground, suitable for both intravenous and oral administration .

Biological Activity

4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic compound belonging to the thiophene carboxamide class. Its unique structure combines a thiophene ring with various substituents, which may confer distinct biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is 4-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide. Its molecular formula is C22H16ClFN2OS, and it features a thiophene ring substituted with a chlorophenyl group, a fluorobenzyl group, and a pyrrole moiety. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of 4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is mediated through its interaction with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can lead to modulation of cellular pathways including:

- Signal Transduction : The compound may influence signaling pathways that regulate cellular responses.

- Gene Expression : It could alter the expression of genes involved in various biological processes.

- Metabolic Regulation : The compound might impact metabolic pathways, affecting cellular metabolism.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of pyrrole and thiophene structures have shown promising antibacterial activities against various pathogens, including Staphylococcus aureus and Escherichia coli. Some compounds in related studies exhibited minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL, indicating strong antimicrobial properties .

Anticancer Properties

Research has indicated that compounds featuring similar structural motifs possess anticancer properties. For example, studies on related thiophene derivatives have shown effectiveness against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific interactions of 4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide with cancer-related targets warrant further investigation.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may exhibit neuroprotective effects. A related study indicated that certain pyrrole derivatives could modulate neurotransmitter levels and exhibit protective effects in models of epilepsy . Investigating the neuroprotective potential of 4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide could reveal new therapeutic avenues for neurological disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | Structure | Antimicrobial, anticancer |

| 4-(4-chlorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | Similar structure but methyl group | Moderate anticancer activity |

| 4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)furan-2-carboxamide | Furan ring instead of thiophene | Antimicrobial activity |

The uniqueness of 4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide lies in its specific combination of substituents that may impart distinct chemical and biological properties compared to its analogs.

Case Studies

Several case studies have explored the biological activities of thiophene derivatives:

- Antibacterial Evaluation : A study evaluated the antibacterial activity of thiophene derivatives against Staphylococcus aureus and reported significant inhibition at low concentrations .

- Anticancer Mechanisms : Research demonstrated that certain thiophene-based compounds induced apoptosis in cancer cell lines through mitochondrial pathways .

- Neuroprotective Studies : Investigations into pyrrole-containing compounds revealed their potential to protect neuronal cells from oxidative stress, suggesting possible applications in neurodegenerative diseases .

Q & A

Q. How does solvent polarity impact the compound's stability during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.